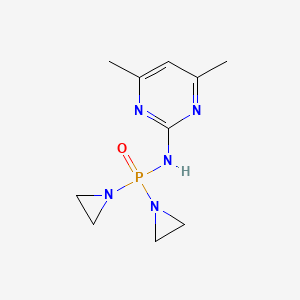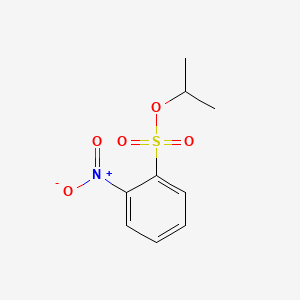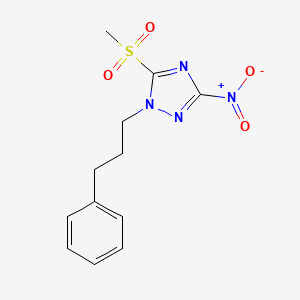
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridinyl and pyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aziridinyl and pyrimidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups may form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The pyrimidinyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide structures but different substituents.
Aziridine-containing compounds: Molecules featuring aziridine groups, known for their reactivity and potential biological activity.
Pyrimidine derivatives: Compounds with pyrimidine rings, often studied for their medicinal properties.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(4,6-dimethyl-2-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both aziridinyl and pyrimidinyl groups may provide synergistic effects, enhancing the compound’s overall properties.
Propiedades
Número CAS |
3408-51-3 |
|---|---|
Fórmula molecular |
C10H16N5OP |
Peso molecular |
253.24 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C10H16N5OP/c1-8-7-9(2)12-10(11-8)13-17(16,14-3-4-14)15-5-6-15/h7H,3-6H2,1-2H3,(H,11,12,13,16) |
Clave InChI |
FNSAGINEJOAOCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NP(=O)(N2CC2)N3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)


![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)



![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)

